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Compound of Interest

Compound Name: 2,5-Dimethyl-3-hexanone

Cat. No.: B045781 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-3-
hexanone, tailored for researchers, scientists, and professionals in drug development. The

document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with detailed experimental protocols and visual workflows to aid in the

structural elucidation and characterization of this compound.

Molecular Structure:

Compound Name: 2,5-Dimethyl-3-hexanone

Synonyms: Isobutyl isopropyl ketone

CAS Number: 1888-57-9[1]

Molecular Formula: C₈H₁₆O[1][2]

Molecular Weight: 128.21 g/mol [1][3]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,5-Dimethyl-3-
hexanone.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.5 Multiplet 2H -CH₂- (C4)

~2.4 Heptet 1H -CH- (C2)

~2.1 Multiplet 1H -CH- (C5)

~1.1 Doublet 6H -CH(CH₃)₂ (C2-CH₃)

~0.9 Doublet 6H -CH(CH₃)₂ (C5-CH₃)

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent

and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)[2][4]

Chemical Shift (δ) ppm Assignment

~215 C=O (C3)

~50 -CH₂- (C4)

~42 -CH- (C2)

~25 -CH- (C5)

~18 -CH(CH₃)₂ (C2-CH₃)

~22 -CH(CH₃)₂ (C5-CH₃)

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~1715 Strong C=O stretch (ketone)[5][6]

2870-2960 Strong C-H stretch (alkane)

1465 Medium C-H bend (alkane)

1365 Medium C-H bend (alkane)

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

m/z Relative Intensity Assignment

128 Moderate [M]⁺ (Molecular Ion)[1][7]

85 High
[M - C₃H₇]⁺ (Loss of isopropyl

radical)

57 High [C₄H₉]⁺

43 High [C₃H₇]⁺

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d

(CDCl₃).[8] An internal standard such as tetramethylsilane (TMS) is often added for chemical

shift calibration.[8] The solution is then transferred to a high-quality NMR tube.[8] Any solid

impurities should be filtered out to prevent interference with the magnetic field homogeneity.

[8]

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific

frequency (e.g., 90 MHz).[2][9] For ¹H NMR, the acquisition time is typically a few minutes,

while ¹³C NMR may require 20-60 minutes due to the lower natural abundance of the ¹³C

isotope.[8]
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Data Analysis: The resulting Free Induction Decay (FID) is Fourier-transformed to generate

the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and

referenced to the internal standard. Chemical shifts, multiplicities, and integration values are

determined from the processed spectrum.[10]

2. Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 2,5-Dimethyl-3-hexanone, the simplest

method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to

create a thin film.[2] Alternatively, a solution of the compound in a suitable solvent (e.g.,

CCl₄) can be prepared and placed in a solution cell.

Data Acquisition: The prepared sample is placed in the beam of an FTIR spectrometer. A

background spectrum of the salt plates (or solvent) is first recorded and automatically

subtracted from the sample spectrum. The spectrum is typically recorded over the range of

4000 to 400 cm⁻¹.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

the functional groups present in the molecule. For ketones, the most characteristic band is

the strong C=O stretching vibration, which for saturated aliphatic ketones appears around

1715 cm⁻¹.[5][11]

3. Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of the sample is introduced into the

mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In

the ion source, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) for Electron Ionization (EI). This process removes an electron from the

molecule to form a molecular ion ([M]⁺).[12]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio

(m/z).

Data Analysis: A mass spectrum is generated, which plots the relative abundance of ions

versus their m/z values. The peak with the highest m/z often corresponds to the molecular

ion, providing the molecular weight of the compound.[7] The fragmentation pattern, which
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results from the breakdown of the molecular ion, provides valuable information about the

structure of the molecule. Common fragmentation pathways for ketones include alpha-

cleavage.[12][13]

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the general workflow for analysis.

Caption: Experimental workflow for the spectroscopic analysis of 2,5-Dimethyl-3-hexanone.
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Caption: Logical relationships between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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